4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol

Description

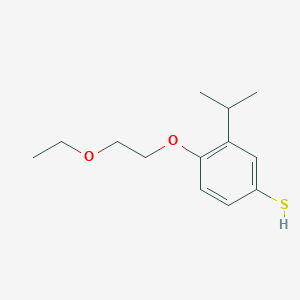

4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol is a benzenethiol derivative with a thiol (-SH) functional group at position 1, an isopropyl (-CH(CH₃)₂) substituent at position 3, and a 2-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) group at position 4. Its molecular formula is C₁₃H₁₈O₂S, with a molecular weight of 238.07 g/mol. The compound is structurally related to pharmaceutical intermediates and impurities, particularly in β-blocker synthesis (e.g., bisoprolol derivatives), where ethoxyethoxy and isopropyl substituents are common . The thiol group confers high reactivity, enabling participation in disulfide bond formation or nucleophilic interactions, while the ethoxyethoxy chain enhances lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

4-(2-ethoxyethoxy)-3-propan-2-ylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2S/c1-4-14-7-8-15-13-6-5-11(16)9-12(13)10(2)3/h5-6,9-10,16H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEUMGWHNBRYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)S)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol typically involves the reaction of 4-hydroxybenzenethiol with 2-ethoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide in ethanol, followed by refluxing for several hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The ethoxyethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates.

Substitution: Substituted benzenethiol derivatives.

Scientific Research Applications

4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound is compared below with analogs differing in functional groups, substituents, and applications. Key differences in reactivity, stability, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol and Analogous Compounds

Key Differences and Implications

Functional Group Reactivity: The thiol group in the target compound is more acidic (pKa ~10) and reactive than sulfonamides (pKa ~1) or esters, enabling disulfide bond formation or metal coordination. This contrasts with sulfonamides, which are stable but less interactive in biological systems . Phenol derivatives (e.g., 4-[(2-Isopropoxyethoxy)methyl]phenol) exhibit higher solubility due to -OH but lack the nucleophilic thiol reactivity .

Lipophilicity and Solubility: The 2-ethoxyethoxy chain increases lipophilicity compared to shorter alkoxy groups (e.g., ethoxy), enhancing membrane permeability but reducing aqueous solubility. This contrasts with polar aminopropanol derivatives (e.g., [(2RS)-1-[4-...]propan-2-ol), which have higher solubility .

Pharmaceutical Relevance: Thiol-containing compounds are less common in APIs due to oxidation risks but serve as intermediates in prodrug synthesis. Sulfonamide analogs are more stable and prevalent in drug design (e.g., diuretics, antibiotics) . Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate () demonstrates ester functionality’s susceptibility to hydrolysis, limiting its use in long-acting formulations .

In contrast, ethoxyethoxymethyl substituents (e.g., in 4-[(2-Isopropoxyethoxy)methyl]phenol) increase bulk without significant electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.